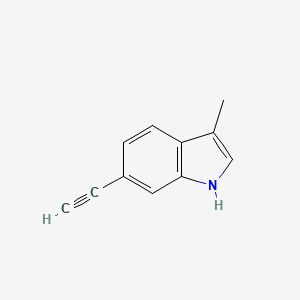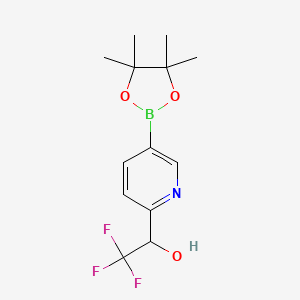![molecular formula C5H2BrNS2 B13689611 3-Bromothieno[3,2-c]isothiazole](/img/structure/B13689611.png)
3-Bromothieno[3,2-c]isothiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromothieno[3,2-c]isothiazole is a heterocyclic compound that features a unique combination of sulfur, nitrogen, and bromine atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothieno[3,2-c]isothiazole typically involves the bromination of thieno[3,2-c]isothiazole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality and minimizing waste .
化学反応の分析
Types of Reactions: 3-Bromothieno[3,2-c]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct properties and reactivities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as triethylamine.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are often used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as thieno[3,2-c]isothiazole derivatives with various functional groups can be obtained.
Oxidation and Reduction Products: These reactions can yield oxidized or reduced forms of the original compound, which may have different applications.
科学的研究の応用
3-Bromothieno[3,2-c]isothiazole has found applications in several scientific research areas:
作用機序
The mechanism of action of 3-Bromothieno[3,2-c]isothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity . This interaction can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects .
類似化合物との比較
Thieno[3,2-c]isothiazole: Lacks the bromine atom but shares the core structure and exhibits similar reactivity.
Isothiazole: A simpler analog with a broader range of biological activities.
Thiazole: Another related compound with diverse applications in medicinal chemistry.
Uniqueness: 3-Bromothieno[3,2-c]isothiazole stands out due to the presence of the bromine atom, which enhances its reactivity and allows for more versatile chemical modifications. This unique feature makes it a valuable compound for developing new materials and pharmaceuticals .
特性
分子式 |
C5H2BrNS2 |
|---|---|
分子量 |
220.1 g/mol |
IUPAC名 |
3-bromothieno[3,2-c][1,2]thiazole |
InChI |
InChI=1S/C5H2BrNS2/c6-5-4-3(7-9-5)1-2-8-4/h1-2H |
InChIキー |
SGMDVAZUGXUGCS-UHFFFAOYSA-N |
正規SMILES |
C1=CSC2=C(SN=C21)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-3-[4-(1-imidazolyl)phenyl]isoxazole](/img/structure/B13689532.png)



![cis-4-[(3-Fluoro-3-methylazetidin-1-yl)methyl]cyclohexanamine](/img/structure/B13689558.png)









